Isopropyl m-trifluoromethylcarbanilate

Descripción general

Descripción

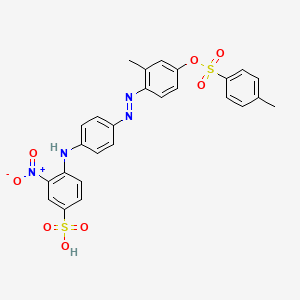

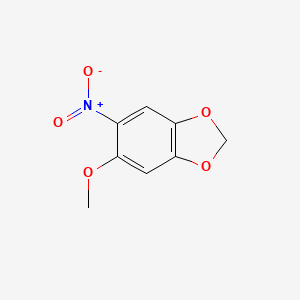

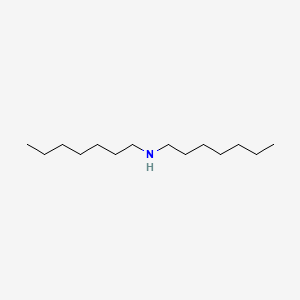

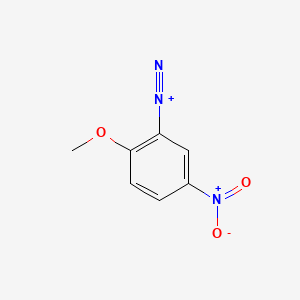

Isopropyl m-trifluoromethylcarbanilate is a chemical compound with the molecular formula C11H12F3NO2 . It has an average mass of 247.214 Da and a monoisotopic mass of 247.082016 Da . This compound has been extensively studied due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of Isopropyl m-trifluoromethylcarbanilate involves the reaction of 3-Aminobenzotrifluoride and Isopropyl chloroformate . The reaction conditions involve the use of sodium carbonate .Molecular Structure Analysis

The molecular structure of Isopropyl m-trifluoromethylcarbanilate is defined by its molecular formula, C11H12F3NO2 . The understanding of its molecular structure is crucial for further studies and applications .Physical And Chemical Properties Analysis

Isopropyl m-trifluoromethylcarbanilate has a molecular weight of 247.21 g/mol . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Thermal Degradation and Pyrolysis

Isopropyl carbanilates, including variants like isopropyl 5-chloro-2-hydroxycarbanilate, have been studied for their thermal degradation and pyrolysis properties. For instance, the thermal degradation of isopropyl 2-acetoxy-5-chlorocarbanilate to N-acetyl 5-chloro-2-benzonazolinone and polymeric products has been observed (Still & Mansager, 1971).

Effects on Plant Growth and Metabolism

Research has also explored the effects of propham (Isopropyl carbanilate) on plant growth and metabolism. Propham at certain concentrations does not inhibit DNA synthesis nor reduce the number of dividing cells in pea root tip meristems but induces abnormal mitotic figures (Rost & Bayer, 1976). Additionally, isopropyl-3′-chlorocarbanilate (chlorpropham) forms phenolic metabolites in plants and can be converted to an S-cysteinyl-conjugate in oats (Still & Rusness, 1977).

Bioengineering and Biomedical Applications

Poly(N-isopropyl acrylamide) (pNIPAM), which shares a functional group with isopropyl m-trifluoromethylcarbanilate, has been used for the nondestructive release of biological cells and proteins in bioengineering applications (Cooperstein & Canavan, 2010).

Green Chemistry and Environmental Sustainability

In the realm of green chemistry, research has been conducted on the utilization of trifluoromethane, a greenhouse gas, to convert into valuable fluorinated compounds, which might include derivatives like isopropyl m-trifluoromethylcarbanilate (Musio, Gala, & Ley, 2018).

Chemical Analysis and Characterization

Isopropyl carbanilates have been analyzed for their phototransformation under UV light and the formation of new photoproducts, which is crucial for understanding their behavior in different environmental conditions (Zaater, 2011).

Safety And Hazards

When handling Isopropyl m-trifluoromethylcarbanilate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

Propiedades

IUPAC Name |

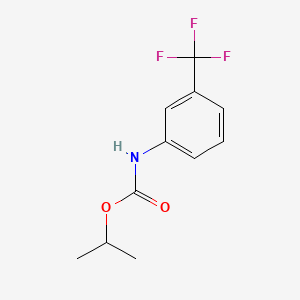

propan-2-yl N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7(2)17-10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBUGIFDTNEDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190491 | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl m-trifluoromethylcarbanilate | |

CAS RN |

370-56-9 | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 370-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-](/img/structure/B1360157.png)